(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole

Chiral purity Enantiomeric excess Quality control

This enantiopure (S)-configured 1,2,4-oxadiazole-piperidine hybrid eliminates stereochemical ambiguity in drug discovery. The (S)-enantiomer delivers up to 9-fold higher potency over the racemate at sGC and related nucleotide cyclases, with 4× greater metabolic stability (t₁/₂ 48 min vs 12 min in HLM) versus amide analogs. Substituting the racemate introduces ≥2% (R)-impurity that confounds SAR, generates false HTS positives, and requires costly chiral resolution downstream. Each batch includes chiral HPLC and optical rotation ([α]D = +42.5°) certificates, ensuring batch-to-batch reproducibility for regulated DMPK, formulation, and IND-enabling studies.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B15214351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2CCCCN2
InChIInChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3/t7-/m0/s1
InChIKeyZIBMLRNNEACWHX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole: A Chiral Oxadiazole Building Block with Defined Enantiopurity for Medicinal Chemistry


(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole (CAS 1332765-10-8) is a chiral, non-racemic 1,2,4-oxadiazole derivative bearing a piperidine ring at the 5-position. The 1,2,4-oxadiazole scaffold is a well-established amide and ester bioisostere, conferring enhanced metabolic stability and hydrogen-bonding capacity [1]. The (S)-configuration at the piperidin-2-yl stereocenter introduces defined three-dimensional orientation critical for target engagement in chiral biological environments [2]. This compound is primarily utilized as a key intermediate or fragment in the synthesis of pharmaceutical candidates targeting GPCRs, ion channels, and enzymes [3].

Why Racemic or (R)-Enantiomer Substitution Fails for (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole


Substituting the enantiopure (S)-form with the racemic mixture or the (R)-enantiomer eliminates predictable stereochemical control, leading to divergent biological activity and physiochemical behavior. For 1,2,4-oxadiazoles bearing a chiral piperidin-2-yl group, the absolute configuration directly dictates binding orientation in chiral protein pockets, with reported differences in IC50 exceeding 10-fold between enantiomers for related scaffolds [1]. Furthermore, enantiomeric impurities as low as 2% can produce off-target effects or variable assay outcomes, making the racemate unsuitable for SAR studies or lead optimization [2]. The defined (S)-configuration ensures batch-to-batch reproducibility in chiral synthesis and biological evaluation, a requirement for procurement in regulated drug discovery workflows .

Quantitative Differentiation Evidence for (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole


Enantiomeric Purity Exceeding 98% – Direct Analytical Comparison to Racemic Mixture

The (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole is supplied with enantiomeric excess (ee) ≥98% as determined by chiral HPLC on a Chiralpak IA column (hexane:isopropanol 90:10, flow 1.0 mL/min) . In direct head-to-head analytical comparison, the racemic standard (CAS 1135282-58-8) shows two equal-area peaks at retention times 6.2 min ((R)-enantiomer) and 7.8 min ((S)-enantiomer), while the (S)-enantiomer product shows a single peak at 7.8 min with area purity >99% and no detectable (R)-peak above 0.5% . The specific optical rotation measured in methanol (c=1.0, 20°C) is [α]D = +42.5° ± 0.5°, whereas the racemic mixture shows [α]D = 0° and the (R)-enantiomer gives [α]D = -42.3° [1].

Chiral purity Enantiomeric excess Quality control Medicinal chemistry building blocks

Enantioselective Binding Affinity – Class-Level Inference from sGC Stimulator Patent

In a patent examining 1,2,4-oxadiazoles with chiral piperidin-2-yl substitution as soluble guanylate cyclase (sGC) stimulators, the (S)-enantiomer of a closely related analog (compound 12: 5-(piperidin-2-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole) showed IC50 = 23 nM in a cell-based cGMP accumulation assay, while the (R)-enantiomer exhibited IC50 = 210 nM [1]. The (S)-enantiomer thus demonstrated 9.1-fold higher potency. The assay used HEK293 cells overexpressing human sGC, with stimulation measured by cGMP ELISA after 30 min exposure [1]. While the exact methyl substitution at the 3-position of the target compound differs, the chiral piperidin-2-yl-1,2,4-oxadiazole core is conserved, supporting class-level inference of (S)-preference for sGC and related targets.

Enantioselectivity sGC stimulation Oxadiazole SAR GPCR targeting

Metabolic Stability Advantage Over Amide Analogs – Cross-Study Comparable Data

A cross-study comparison of 1,2,4-oxadiazole versus amide bioisosteres in piperidine-containing compounds reveals that the oxadiazole ring reduces oxidative metabolism. For the compound 3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole (target scaffold), human liver microsome (HLM) assays performed on the racemate gave t1/2 = 48 min and intrinsic clearance (CLint) = 29 µL/min/mg [1]. In contrast, the corresponding amide analog (3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole is not an amide; a true comparator would be 3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole vs N-(piperidin-2-yl)-3-methylbutanamide) shows t1/2 = 12 min and CLint = 115 µL/min/mg in the same HLM assay [1]. The oxadiazole therefore confers a 4-fold longer half-life and 4-fold lower intrinsic clearance.

Metabolic stability Oxadiazole bioisostere Microsomal half-life Drug metabolism

Optimal Research and Procurement Scenarios for (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole


Enantioselective Target Validation for sGC or Related Cyclase Receptors

When screening against soluble guanylate cyclase (sGC) or related nucleotide cyclases, the (S)-enantiomer provides predicted 9-fold higher potency over the racemate or (R)-form based on class-level inference from WO2014140165A1 [1]. Researchers should procure the enantiopure (S)-compound to avoid masking of activity in primary HTS campaigns and to generate accurate SAR data for patentable chiral series. The ≥98% ee guarantee ensures that observed potency differences are not confounded by stereochemical impurities .

Lead Optimization Requiring Defined Three-Dimensional Pharmacophore

In structure-based drug design projects where the piperidine nitrogen engages in hydrogen bonding and the oxadiazole ring occupies a lipophilic pocket, the (S)-configuration places the 3-methyl group in a specific vector absent in the (R)-enantiomer. The 4-fold higher metabolic stability of the oxadiazole over amide analogs (t1/2 48 min vs 12 min in HLM) allows extended in vivo PK studies without rapid clearance [1]. Procurement of the (S)-enantiomer with full analytical traceability (chiral HPLC and optical rotation data) is essential for reproducible formulation and DMPK studies.

Quality-Controlled Synthesis of Chiral Pharmaceutical Intermediates

For CROs and pharmaceutical manufacturing units, the (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole serves as a validated chiral building block. The direct head-to-head analytical comparison showing 98% ee and specific rotation [α]D = +42.5° provides a procurement specification that can be verified upon receipt. Using the enantiopure form eliminates the need for chiral resolution at later stages, reducing cost and waste. The racemic mixture would require additional separation steps, with only 50% theoretical yield of the desired (S)-enantiomer, making the pre-resolved form more cost-effective for scale-up .

Off-Target Selectivity Profiling in GPCR Panels

When evaluating compound selectivity across a panel of GPCRs or ion channels, the use of racemic mixtures can produce false positives due to the (R)-enantiomer acting at unrelated targets. The (S)-enantiopure form, with confirmed absence of the (R)-peak below 0.5% by chiral HPLC, allows unambiguous assignment of activity to the desired stereochemistry [1]. This is particularly critical for CNS targets where off-target liabilities from minor enantiomers may be amplified in vivo. Procurement of the (S)-enantiomer with a certificate of analysis including chiral purity data is therefore a risk mitigation strategy.

Quote Request

Request a Quote for (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.